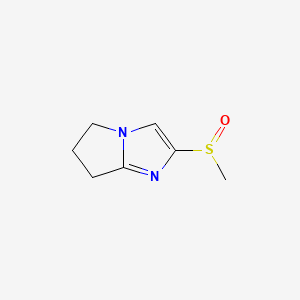

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole

Beschreibung

6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused pyrroloimidazole ring system with a methylsulfinyl substituent, which contributes to its distinct chemical properties.

Eigenschaften

CAS-Nummer |

128366-10-9 |

|---|---|

Molekularformel |

C7H10N2OS |

Molekulargewicht |

170.23 g/mol |

IUPAC-Name |

2-methylsulfinyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

InChI |

InChI=1S/C7H10N2OS/c1-11(10)7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3 |

InChI-Schlüssel |

XJDSACWUCWIGEB-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)C1=CN2CCCC2=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6,7-Dihydro-2-(Methylsulfinyl)-5H-pyrrolo(1,2-a)imidazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Imidazol-Derivats mit einem Methylsulfinyl-haltigen Reagenz. Die Reaktion wird häufig in Gegenwart einer Base, wie Triethylamin, und einem Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Die Reaktionsmischung wird erhitzt, um die Cyclisierung und die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6,7-Dihydro-2-(Methylsulfinyl)-5H-pyrrolo(1,2-a)imidazol kann ähnliche Synthesewege, aber im größeren Maßstab umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um ein hochreines Produkt zu erhalten, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,7-Dihydro-2-(Methylsulfinyl)-5H-pyrrolo(1,2-a)imidazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methylsulfinyl-Gruppe kann zu einem Sulfon mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu ihrem entsprechenden Sulfid reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkylhalogenide, Acylchloride und andere Elektrophile in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfon-Derivaten.

Reduktion: Bildung von Sulfid-Derivaten.

Substitution: Bildung verschiedener substituierter Imidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6,7-Dihydro-2-(Methylsulfinyl)-5H-pyrrolo(1,2-a)imidazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Krankheitspfaden beteiligt sind, was zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und biologischem Kontext variieren.

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6,7-Dihydro-2-(Methylthio)-5H-pyrrolo(1,2-a)imidazol: Ähnliche Struktur, aber mit einer Methylthio-Gruppe anstelle einer Methylsulfinyl-Gruppe.

6,7-Dihydro-2-(Methylsulfonyl)-5H-pyrrolo(1,2-a)imidazol: Enthält eine Methylsulfonyl-Gruppe, die eine weiter oxidierte Form der Methylsulfinyl-Gruppe ist.

6,7-Dihydro-2-(Ethylsulfinyl)-5H-pyrrolo(1,2-a)imidazol: Besitzt eine Ethylsulfinyl-Gruppe anstelle einer Methylsulfinyl-Gruppe.

Einzigartigkeit

6,7-Dihydro-2-(Methylsulfinyl)-5H-pyrrolo(1,2-a)imidazol ist einzigartig aufgrund seines spezifischen Substituenten, der ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Methylsulfinyl-Gruppe kann die Reaktivität, Löslichkeit und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen und sie so zu einem wertvollen Molekül für verschiedene Anwendungen machen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.